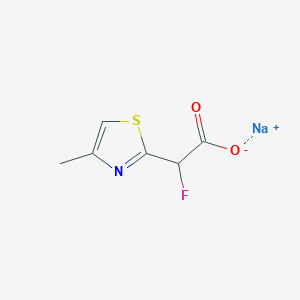

2-Thiazoleacetic acid, alpha-fluoro-4-methyl-, sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

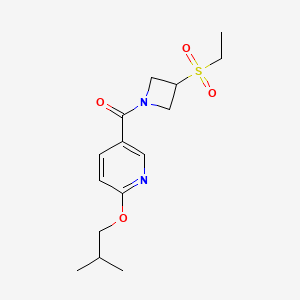

“2-Thiazoleacetic acid, alpha-fluoro-4-methyl-, sodium salt” is a chemical compound with the IUPAC name sodium (4-methyl-1,3-thiazol-2-yl)acetate . It has a molecular weight of 179.17 . This compound is stored at 4°C in a sealed storage, away from moisture .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7NO2S.Na/c1-4-3-10-5(7-4)2-6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1 . This indicates that the compound contains carbon, hydrogen, nitrogen, oxygen, sulfur, and sodium atoms.Physical and Chemical Properties Analysis

This compound has a molecular weight of 179.17 . It is stored at 4°C in a sealed storage, away from moisture .Wissenschaftliche Forschungsanwendungen

Macrocycle Synthesis and Structural Analysis

A study utilized derivatives of thiazoleacetic acid for the self-assembly of a novel macrocyclic complex containing eight-tin. This complex is a 40-membered macrocycle incorporating two distannoxane ladders, showcasing the potential of thiazole derivatives in the field of complex macrocyclic chemistry (Ma & Sun, 2004).

Gold(I) Compound Assembly

Another research venture explored the reaction of thiazoleacetic acid derivatives with AuCl(SMe2) in the presence of sodium methoxide, leading to the formation of novel gold(I) compounds. These compounds demonstrated unique structures, such as dinuclear and tetranuclear complexes, potentially useful for various applications in materials science and coordination chemistry (Tzeng et al., 2004).

Eco-friendly Synthesis of Heterocyclic Compounds

A significant advancement in green chemistry was demonstrated through the eco-friendly synthesis of functionalized 2-thiazolidin-4-ones, which have extensive applications due to their varied biological activities. This method leverages the properties of thiazole derivatives for sustainable and environmentally benign synthesis processes (Meng et al., 2012).

Catalysis in Organic Synthesis

Thiazole derivatives have been used as catalysts to enhance the efficiency of organic synthesis processes. For instance, sodium fluoride was utilized as a catalyst for the synthesis of 2,4-disubstituted 1,3-thiazoles and selenazoles, demonstrating the catalytic potential of thiazole-based compounds in facilitating and optimizing chemical reactions (Banothu et al., 2014).

Zukünftige Richtungen

Thiazole compounds, including 2-aminothiazole-based compounds, have been widely used in drug development due to their diverse biological activities . They have been used to treat various diseases and have led to many innovations . This suggests that “2-Thiazoleacetic acid, alpha-fluoro-4-methyl-, sodium salt” and similar compounds may have potential for future research and development in medicinal chemistry.

Wirkmechanismus

Target of Action

Thiazole derivatives, which include sodium 2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate, have been found to interact with a variety of biological targets .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes .

Biochemical Pathways

Thiazole derivatives, in general, are known to influence a wide range of biochemical pathways .

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties .

Eigenschaften

IUPAC Name |

sodium;2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2S.Na/c1-3-2-11-5(8-3)4(7)6(9)10;/h2,4H,1H3,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZPKTOKYOCNRC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(C(=O)[O-])F.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FNNaO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2641626.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide](/img/structure/B2641633.png)

![3-isobutyl-8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2641634.png)

![N-[(1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl]aniline](/img/structure/B2641639.png)

![8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine](/img/structure/B2641643.png)

![4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid](/img/structure/B2641645.png)

![2-[(6-chloropyridin-2-yl)formohydrazido]-N-(3,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B2641649.png)